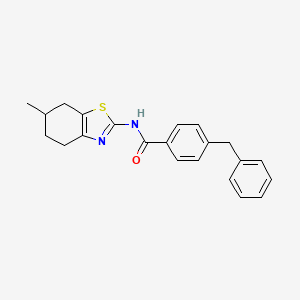

4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c1-15-7-12-19-20(13-15)26-22(23-19)24-21(25)18-10-8-17(9-11-18)14-16-5-3-2-4-6-16/h2-6,8-11,15H,7,12-14H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCMKBJKAXCJTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-benzylbenzoyl chloride with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzamide or benzothiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole moiety can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varied Benzamide Substituents

The substitution pattern on the benzamide moiety significantly influences physicochemical and biological properties. For instance:

- 4-Fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (BG15234, CAS 313500-22-0) differs only in the para-substituent (fluoro vs. benzyl).

- N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, MW 348.39) replaces the tetrahydrobenzothiazole with a thiadiazole-isoxazole hybrid, resulting in a planar, fully aromatic system with reduced conformational flexibility. This structural change correlates with a lower melting point (160°C vs. unmeasured for the target compound) and distinct IR carbonyl stretching frequencies (1606 cm⁻¹) .

Table 1: Substituent Effects on Benzamide Derivatives

*Estimated based on structural analogy.

Heterocyclic Core Modifications

The tetrahydrobenzothiazole core distinguishes the target compound from derivatives with fully aromatic or alternative heterocycles:

- Thiadiazole Derivatives (e.g., Compound 8a ): Pyridine-thiadiazole hybrids (e.g., 8a, MW 414.49) exhibit higher melting points (290°C) due to extended conjugation and rigidity. These compounds show distinct NMR patterns (e.g., aromatic proton multiplicity at δ 7.47–8.39 ppm) compared to the target’s partially saturated core .

- Neuroleptic Benzamides (e.g., Amisulpride ): These feature non-thiazole heterocycles (e.g., pyrrolidine), reducing steric hindrance and altering target selectivity (e.g., dopamine receptor antagonism).

Pharmacological Profile and Target Specificity

Benzothiazole-containing compounds, such as those in (e.g., Cpd B and Cpd C), inhibit LMWPTPs, suggesting the target compound may share similar enzymatic targets .

Analytical Differentiation Challenges

Forensic differentiation of benzamide derivatives is complicated by structural similarities . However, the target compound’s benzyl group generates distinct analytical signatures:

- NMR : The benzyl CH2 group (δ ~3.8–4.2 ppm) and aromatic protons (δ ~7.2–7.5 ppm) differ from fluorinated or sulfonamide analogs.

- Mass Spectrometry : Key fragments (e.g., m/z 105, 77) align with benzamide derivatives, but the benzyl moiety introduces unique cleavage patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.